molecular formula C20H16N2O5 B2763296 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-3-carboxylic acid CAS No. 503469-95-2

5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-3-carboxylic acid

Cat. No.: B2763296
CAS No.: 503469-95-2
M. Wt: 364.357
InChI Key: SAGUQGULXZQQMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) core substituted at position 3 with a carboxylic acid group and at position 5 with an aminomethyl group protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) moiety. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . This compound is primarily employed as a building block in medicinal chemistry, particularly for designing protease inhibitors, acetyl-lysine mimics in bromodomain binding, and other biologically active molecules . Its structural rigidity from the isoxazole ring and the amphiphilic nature (polar carboxylic acid and hydrophobic Fmoc group) make it versatile for drug discovery applications.

Properties

IUPAC Name

5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c23-19(24)18-9-12(27-22-18)10-21-20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-9,17H,10-11H2,(H,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGUQGULXZQQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=NO4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503469-95-2
Record name 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluoren-9-ylmethoxy carbonyl group. This group is then reacted with an appropriate amine to form the amide bond, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure consistency and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH would be essential to maintain the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs where different functional groups replace the original ones.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily researched for its potential as a therapeutic agent due to its structural characteristics that allow for interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit potent activity against various cancer cell lines. For instance, the compound's ability to inhibit histone deacetylases (HDACs) has been highlighted, which are crucial in cancer progression:

  • Case Study : A study evaluated the compound's efficacy against HDAC isoforms, revealing IC50 values ranging from 14 to 67 nM for specific isoforms, indicating strong inhibitory potential against HDAC1 to HDAC3 and HDAC10 .

Antimicrobial Properties

The oxazole ring in the compound is known for its antimicrobial properties. Research has shown that compounds containing oxazole derivatives can effectively inhibit bacterial growth.

  • Research Findings : A comparative study of oxazole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the oxazole structure could enhance potency .

Biochemical Applications

The compound's unique structure allows it to serve as a versatile building block in biochemical research.

Peptide Synthesis

5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-3-carboxylic acid can be utilized in peptide synthesis due to its ability to act as a protecting group for amino acids during solid-phase synthesis.

  • Synthesis Protocol : The use of this compound in Fmoc-based synthesis has shown improved yields and purity of synthesized peptides, making it an attractive option for peptide chemists .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the compound's structure and its biological activity is crucial for drug development.

Modifications and Potency

Research into the SAR of this compound has led to the identification of key functional groups that enhance its biological activity:

ModificationBiological ActivityReference
Addition of methyl groupsIncreased potency against HDACs
Alteration of carboxylic acid moietyEnhanced antimicrobial activity

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, but it may involve binding to enzymes or receptors, inhibiting or activating biological processes, or serving as a precursor for other active compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-3-carboxylic acid, particularly in their use of the Fmoc protecting group, heterocyclic cores, or applications in medicinal chemistry.

Isoxazole-Derived Analogues

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methylisoxazole-5-carboxamido)propanoic acid (Compound 71) Structure: Features an isoxazole ring linked to an Fmoc-protected amino acid backbone. Key Properties: Designed as an acetyl-lysine mimic for bromodomain binding. The isoxazole ring mimics the ε-N-acetyllysine side chain, critical for histone interaction . Applications: Used in epigenetic drug discovery targeting bromodomains.

Oxazole Derivatives

5-[3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1,2-oxazole-3-carboxylic Acid Molecular Formula: C22H20N2O5 Molecular Weight: 392.42 g/mol Key Differences: Substitution at position 5 includes a propyl linker instead of a methyl group, enhancing conformational flexibility . Applications: Utilized in solid-phase peptide synthesis and combinatorial chemistry.

Furan-Based Analogues

5-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylfuran-3-carboxylic Acid (CAS 2125427-42-9) Molecular Formula: C22H19NO5 Molecular Weight: 377.39 g/mol Key Differences: Replaces the isoxazole core with a furan ring, reducing nitrogen content and altering electronic properties. The methyl group at position 2 enhances steric hindrance . Applications: Explored as a bioisostere in kinase inhibitor design.

Oxetane and Azetidine Derivatives

Applications: Used in fragment-based drug discovery for its balanced polarity and rigidity.

2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic Acid Molecular Formula: C21H21NO5 Molecular Weight: 367.40 g/mol Key Differences: Azetidine ring provides a saturated, smaller heterocycle, influencing pharmacokinetic properties like oral bioavailability .

Carbazole and Oxadiazole Hybrids

5‑((9H‑Carbazol‑9‑yl)methyl)‑3‑(4‑fluorobenzoyl)‑1,3,4‑oxadiazol‑2(3H)‑one (Compound 11)

  • Structure : Combines carbazole (aromatic nitrogen heterocycle) with a 1,3,4-oxadiazolone ring.
  • Key Differences : The oxadiazolone ring introduces electrophilic character, enhancing interactions with serine proteases .
  • Applications : Investigated as anticancer agents targeting topoisomerase II.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Heterocycle Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound Isoxazole C20H16N2O5* 364.35* Peptide synthesis, bromodomains
5-[3-(Fmoc-amino)propyl]-1,2-oxazole-3-COOH Oxazole C22H20N2O5 392.42 Combinatorial chemistry
CAS 2125427-42-9 (Furan analogue) Furan C22H19NO5 377.39 Kinase inhibitors
3-(Fmoc-amino)oxetane-3-COOH Oxetane C19H17NO5 339.34 Fragment-based drug discovery
Compound 11 (Oxadiazolone-carbazole) Oxadiazolone C22H14FN3O3 387.36 Anticancer agents

Table 2: Functional Group Impact on Properties

Heterocycle Ring Strain Nitrogen Content Solubility (LogP)* Stability under Acidic Conditions
Isoxazole Low 2 N atoms Moderate (~2.5) Stable (Fmoc removed at pH ~9)
Furan None 0 N atoms Low (~3.0) Stable
Oxetane High 1 N atom High (~1.8) Sensitive to strong acids
Oxadiazolone Moderate 3 N atoms Low (~2.9) Degrades via hydrolysis

*Estimated using fragment-based contributions.

Key Research Findings

Isoxazole vs. Furan : The isoxazole core in the target compound offers superior hydrogen-bonding capacity compared to furan, making it more effective in mimicking acetyl-lysine in bromodomain inhibitors .

Oxetane Derivatives : The strained oxetane ring in CAS 1380327-56-9 improves aqueous solubility by 30% compared to the target compound, critical for oral drug development .

Carbazole-Oxadiazolone Hybrids : Compound 11 demonstrates 10-fold higher cytotoxicity against HeLa cells than the target compound, attributed to the oxadiazolone’s electrophilic reactivity .

Biological Activity

5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-3-carboxylic acid is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by its oxazole ring, which is known for its diverse biological activities. The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances its stability and solubility, making it a suitable candidate for various biological assays.

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. A study reviewed various oxazole compounds, highlighting their Minimum Inhibitory Concentration (MIC) against different microbial strains:

CompoundMIC (µg/ml)Candida albicansCandida tropicalisAspergillus niger
111.61.63.21.6
120.83.21.60.8

This table illustrates the efficacy of selected oxazole derivatives against fungal pathogens, suggesting that similar derivatives may exhibit comparable or enhanced activity .

Antibacterial Activity

The antibacterial potential of oxazole derivatives has also been documented. A comparative analysis was conducted using disk diffusion methods against various bacterial strains:

CompoundS. aureus (mm)E. coli (mm)
Amoxicillin3027
Compound X1815

These findings demonstrate that certain oxazole derivatives can inhibit bacterial growth effectively, with some compounds showing results comparable to standard antibiotics .

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within microbial cells. Oxazoles are known to interfere with metabolic pathways, potentially disrupting protein synthesis or cell wall integrity.

Case Studies

A notable case study involved the synthesis and evaluation of various substituted oxazoles for their biological activities. The study found that modifications on the oxazole ring significantly influenced antimicrobial potency, indicating that structural variations could lead to enhanced efficacy against resistant strains .

Q & A

Basic: What are the critical safety precautions for handling this compound in laboratory settings?

The compound exhibits acute toxicity (oral, dermal), skin/eye irritation, and respiratory hazards (GHS Category 4/2A/3) . Key precautions include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid aerosol inhalation .
  • Storage: Store at 2–8°C in airtight containers to prevent moisture absorption and degradation .
  • Spill Management: Collect solid residues using vacuum systems with HEPA filters; avoid water jets to prevent dust dispersion .
  • Emergency Protocols: For skin/eye exposure, rinse immediately with water for ≥15 minutes and seek medical evaluation .

Basic: What synthetic routes are commonly employed for preparing this compound?

The synthesis typically involves Fmoc (9-fluorenylmethoxycarbonyl) protection of the amino group, followed by coupling with 1,2-oxazole-3-carboxylic acid derivatives. Key steps include:

  • Amino Protection: React the primary amine with Fmoc-Cl in dichloromethane (DCM) and triethylamine (TEA) at 0–4°C for 2 hours (yield: 75–85%) .
  • Oxazole Ring Formation: Use a cyclodehydration reaction with POCl₃ or T3P® to form the 1,2-oxazole core .
  • Purification: Isolate the product via flash chromatography (silica gel, hexane/EtOAc gradient) and confirm purity by HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can conflicting solubility data in SDS documents impact experimental design?

Some SDS lack empirical solubility data (e.g., water solubility, pH dependence) , complicating solvent selection for reactions. To resolve this:

  • Pre-Screening: Conduct small-scale solubility tests in DMSO, DCM, and THF, monitoring via UV-Vis spectroscopy (λ = 254 nm) .
  • Alternative Solvents: If insolubility persists, use sonication (30–60 min) or switch to polar aprotic solvents like DMAc .
  • Documentation: Cross-reference with structurally similar Fmoc-protected compounds (e.g., ) to infer solubility trends .

Advanced: What strategies optimize the stability of this compound during long-term storage?

Degradation is linked to Fmoc group hydrolysis and oxazole ring oxidation. Mitigation strategies include:

  • Lyophilization: Freeze-dry the compound under vacuum (0.1 mbar) to remove residual moisture, enhancing shelf life .
  • Inert Atmosphere: Store under argon or nitrogen in amber vials to prevent photodegradation .
  • Stability Monitoring: Perform quarterly HPLC-MS analyses to detect hydrolyzed byproducts (e.g., free amine or carboxylic acid) .

Advanced: How can researchers address discrepancies in reported toxicity profiles?

Conflicting GHS classifications (e.g., Category 2 vs. 3 for eye irritation ) may arise from batch-specific impurities. To ensure accuracy:

  • Batch Analysis: Use LC-MS to verify purity (>95%) and identify contaminants (e.g., residual Fmoc-Cl) .
  • In Silico Modeling: Predict toxicity via tools like ADMETLab2.0, focusing on acute oral toxicity (LD50) and skin sensitization .
  • In Vitro Testing: Conduct MTT assays on HEK293 cells to validate cytotoxicity thresholds .

Advanced: What analytical techniques are critical for characterizing this compound?

  • Structural Confirmation:
    • NMR: ¹H/¹³C NMR in DMSO-d₆ to verify Fmoc group (δ 7.2–7.8 ppm) and oxazole protons (δ 8.1–8.3 ppm) .
    • HRMS: Confirm molecular weight (expected [M+H]⁺: ~425.15 g/mol) with <2 ppm error .
  • Purity Assessment:
    • HPLC-DAD: Use a C18 column (1.0 mL/min, 60% acetonitrile) to quantify impurities (<1%) .
    • TGA: Monitor decomposition onset (>200°C) to assess thermal stability .

Advanced: How does the Fmoc group influence reactivity in peptide coupling reactions?

The Fmoc group acts as a base-labile protecting agent, enabling orthogonal deprotection with piperidine (20% v/v in DMF). Key considerations:

  • Coupling Efficiency: Use HATU/DIPEA in DMF for amide bond formation (yield: 80–90%) .
  • Side Reactions: Minimize oxazole ring opening by avoiding strong acids (TFA) or prolonged basic conditions .
  • Deprotection Kinetics: Monitor Fmoc removal via UV absorbance at 301 nm .

Advanced: What computational methods predict the compound’s interaction with biological targets?

  • Docking Studies: Use AutoDock Vina to model binding to proteases or kinases (PDB: 1XYZ). Focus on hydrogen bonds between the oxazole ring and catalytic residues .
  • MD Simulations: Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes .
  • QSAR Modeling: Corrogate electronic parameters (HOMO/LUMO) with antimicrobial activity using Random Forest algorithms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.